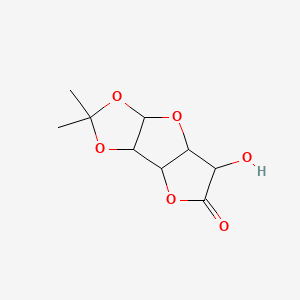

D-Glucurono-6,3-lactone acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGJSXZKMTMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20513-98-8 | |

| Record name | NSC382125 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

what is the structure of D-Glucurono-6,3-lactone acetonide

An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide

Introduction

This compound, also identified by its systematic name 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone, is a derivative of D-glucuronic acid.[1][2] This compound is a key intermediate in organic synthesis, particularly in carbohydrate chemistry and the development of novel pharmaceutical agents.[2][3] Its structure incorporates a bicyclic lactone system and an acetonide (isopropylidene) protecting group, which makes it a versatile building block for creating more complex molecules.[2][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a furanose ring fused with a γ-lactone ring, and an isopropylidene group protecting the 1- and 2-position hydroxyl groups. This acetonide group enhances its solubility in organic solvents and allows for selective reactions at other positions of the molecule.[4]

Key Identifiers and Properties:

| Property | Value | Reference |

| CAS Number | 20513-98-8 | [1] |

| Molecular Formula | C₉H₁₂O₆ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Melting Point | 119-121 °C | [1][2] |

| Boiling Point | 386.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Slightly soluble in chloroform and water | [1][2] |

A logical representation of the core chemical structure is provided below.

Caption: Core structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from readily available starting materials such as D-glucose. A common synthetic route involves the protection of hydroxyl groups followed by oxidation and lactonization.[5]

Synthetic Workflow from D-Glucose:

Caption: Synthesis pathway of this compound from α-D-glucose.

Experimental Protocol for Acetonide Formation:

A reported method for the direct synthesis of the acetonide from D-glucurono-6,3-lactone involves the following steps[5]:

-

D-glucurono-6,3-lactone is treated with acetone, which acts as both the reagent and the solvent.

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) is added to the mixture.

-

The reaction mixture is refluxed for approximately 8 hours.

-

This method has been reported to produce 1,2-O-isopropylidene-D-glucurono-6,3-lactone in high yield (88%) and purity, often without the need for further purification.[5]

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of a variety of biologically significant molecules. Its protected structure allows for regioselective modifications, making it an important starting material in multi-step syntheses.

Key Application Areas:

-

Carbohydrate Chemistry: It serves as a precursor for the synthesis of modified sugars and their derivatives.[5]

-

Pharmaceutical Synthesis: It is utilized in the preparation of complex molecules and potential drug candidates.[2][3] For instance, it can be converted to optically active and partially protected inositols.[6]

-

Nucleoside Analogs: The lactone can be converted into glucuronamides, which are then used in the N-glycosylation step to form novel nucleoside analogs for potential therapeutic applications.[3]

The logical relationship of its utility is depicted in the diagram below.

Caption: Applications of this compound in synthesis.

Conclusion

This compound is a structurally important and synthetically versatile molecule. Its well-defined stereochemistry, coupled with the presence of the acetonide protecting group, makes it an ideal starting material for the synthesis of complex, high-value chemical entities. The methodologies for its synthesis are well-established, and its utility in the preparation of bioactive compounds underscores its importance for professionals in the fields of chemical research and drug development.

References

- 1. This compound | 20513-98-8 [chemicalbook.com]

- 2. Cas 20513-98-8,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 20513-98-8: D-Glucorono-6,3-lactone acetonide [cymitquimica.com]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. medchemexpress.com [medchemexpress.com]

Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of D-Glucurono-6,3-lactone acetonide, a valuable building block in carbohydrate chemistry and drug development, starting from the readily available monosaccharide, D-glucose. The synthesis involves a multi-step process encompassing protection, selective deprotection, oxidation, and lactonization. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The conversion of D-glucose to this compound (also known as 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone) proceeds through a series of key transformations. The overall strategy involves the protection of the hydroxyl groups of D-glucose, followed by selective oxidation at the C-6 position and subsequent intramolecular cyclization to form the desired lactone acetonide.

A common and effective route involves the following stages:

-

Protection of D-glucose: D-glucose is first reacted with acetone to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, protecting all but the C-3 hydroxyl group.

-

Selective Deprotection: The 5,6-isopropylidene group is selectively removed to yield 1,2-O-isopropylidene-α-D-glucofuranose, exposing the primary hydroxyl group at C-6.

-

Oxidation: The primary alcohol at C-6 is oxidized to a carboxylic acid, forming the corresponding uronic acid derivative.

-

Lactonization and Acetonide Formation: Acid-catalyzed intramolecular esterification (lactonization) between the C-6 carboxylic acid and the C-3 hydroxyl group, followed by acetonide protection of the remaining diol, yields the final product. An alternative final step involves the direct acetonide formation from D-glucurono-6,3-lactone.

Experimental Protocols

This section details the methodologies for the key steps in the synthesis of this compound from D-glucose.

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This procedure protects the hydroxyl groups at the 1,2 and 5,6 positions of D-glucose.

-

Reagents: D-glucose, acetone, antimony pentachloride.

-

Procedure:

-

To 200 ml of acetone, add 10.0 g of D-glucose and 149.5 mg of antimony pentachloride.[1]

-

Reflux the mixture with stirring in a water bath at 60°C for 8 hours.[1] To facilitate the removal of water produced during the reaction, a drying agent such as Molecular Sieves 3A can be placed between the reaction vessel and the condenser.[1]

-

After the reaction, filter the mixture to recover any unreacted starting material.[1]

-

Add a small amount of pyridine to the filtrate to neutralize the catalyst and then distill off the acetone under reduced pressure.[1]

-

Dissolve the residue in benzene, wash with an aqueous sodium bicarbonate solution and then with water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate and then remove the benzene by distillation under reduced pressure to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

-

Step 2: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose

This step selectively removes the 5,6-isopropylidene group.

-

Reagents: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, 40% acetic acid.

-

Procedure:

-

Treat 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with 40% acetic acid.[2] (Further details on reaction time and temperature are subject to specific laboratory optimization but typically involve stirring at room temperature while monitoring the reaction by TLC).

-

Upon completion, neutralize the acetic acid and extract the product with a suitable organic solvent.

-

Purify the product, 1,2-O-isopropylidene-α-D-glucofuranose, by column chromatography or recrystallization.

-

Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate

The primary alcohol at C-6 is oxidized to a carboxylic acid.

-

Reagents: 1,2-O-isopropylidene-α-D-glucofuranose, Platinum on carbon (Pt/C) catalyst, pure oxygen.

-

Procedure:

-

Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in an appropriate solvent (e.g., water).

-

Add a catalytic amount of Pt/C.

-

Introduce pure oxygen into the reaction mixture while stirring vigorously.[2] The reaction is typically carried out at a controlled temperature and pressure.

-

Monitor the reaction progress by TLC or other suitable analytical methods.

-

Upon completion, filter off the catalyst to obtain an aqueous solution of the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.[2]

-

Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone

Acidification of the uronic acid salt leads to the formation of the lactone ring.

-

Reagents: Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate solution, sulfuric acid.

-

Procedure:

-

To the aqueous solution of the sodium salt from the previous step, carefully add sulfuric acid until the pH reaches 2.[2]

-

The acidic conditions promote the intramolecular cyclization to form the 6,3-lactone.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone.

-

Alternative Step 4: Direct Acetonide Formation from D-Glucurono-6,3-lactone

If starting from D-glucurono-6,3-lactone, the acetonide can be formed in high yield.

-

Reagents: D-glucurono-6,3-lactone, acetone, CuCl₂·2H₂O.

-

Procedure:

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis.

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Protection | α-D-glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 56 | [2] |

| Acetonide Formation (from lactone) | D-glucurono-6,3-lactone | 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 88 | [2] |

| Acetylation (related derivative) | D-glucurono-6,3-lactone | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | 90 | [2] |

Diagrams

Synthetic Workflow

Caption: Synthetic pathway from D-glucose to this compound.

Logical Relationship of Key Intermediates

Caption: Key chemical transformations in the synthesis.

References

An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide (CAS: 20513-98-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucurono-6,3-lactone acetonide (CAS: 20513-98-8), a versatile carbohydrate derivative crucial in various fields of chemical and pharmaceutical research. This document details its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and underlying scientific principles.

Introduction

This compound, also known by its synonym 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone, is a protected form of D-glucuronic acid. The presence of the isopropylidene (acetonide) group provides stability and allows for selective chemical modifications at other positions of the molecule. This makes it a valuable chiral building block and intermediate in the synthesis of a wide range of biologically active molecules, including nucleoside analogues, glycosaminoglycans, and other complex carbohydrates.[1][2] Its unique structural features and reactivity have positioned it as a key starting material in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 20513-98-8 | [1] |

| Molecular Formula | C₉H₁₂O₆ | [2][3] |

| Molecular Weight | 216.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 119-121 °C | [1] |

| Boiling Point | 385.994 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in chloroform and water | [1] |

| Optical Rotation | +52.5° (c=1, chloroform) | [3] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from D-glucurono-6,3-lactone. A common and efficient method involves the reaction with acetone in the presence of a catalyst.

Experimental Protocol: Synthesis from D-Glucurono-6,3-lactone

This protocol describes a high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone.

Materials:

-

D-Glucurono-6,3-lactone

-

Acetone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

Procedure:

-

In a round-bottom flask, dissolve D-Glucurono-6,3-lactone in acetone.

-

Add Copper(II) chloride dihydrate to the solution.

-

Reflux the reaction mixture for 8 hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

This method has been reported to yield the desired product in high purity and with a yield of approximately 88%.

Synthetic Workflow

The synthesis of this compound is a key step in the preparation of more complex molecules. The following diagram illustrates a typical synthetic workflow starting from D-glucose.

References

Synthesis of D-Glucurono-6,3-lactone Acetonide: A Technical Guide to Starting Materials and Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of D-Glucurono-6,3-lactone acetonide, a versatile chemical intermediate. The document details experimental protocols, presents quantitative data in a comparative format, and includes logical workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound, also known as 1,2-O-isopropylidene-D-glucurono-6,3-lactone, is a valuable chiral building block in organic synthesis. Its rigid furanose structure, conferred by the lactone and acetonide groups, makes it an important precursor for the synthesis of various biologically active molecules, including modified nucleosides and other carbohydrate-based therapeutics. The selection of an appropriate starting material is a critical first step in ensuring an efficient and high-yielding synthesis. This guide explores the most common and effective starting materials for this purpose: D-Glucuronolactone, D-Glucose, and D-Glucuronic acid.

Synthetic Routes and Starting Materials

The synthesis of this compound can be approached from several readily available carbohydrate precursors. The choice of starting material impacts the number of synthetic steps, overall yield, and purification strategies.

Starting Material: D-Glucuronolactone

D-Glucuronolactone (D-Glucurono-6,3-lactone) is the most direct precursor for the synthesis of its acetonide derivative. This approach involves a one-step protection reaction.

Caption: Synthesis of this compound from D-Glucuronolactone.

Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone from D-Glucuronolactone [1]

-

Materials:

-

D-glucurono-6,3-lactone

-

Acetone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A mixture of D-glucurono-6,3-lactone and CuCl₂·2H₂O in acetone is refluxed for 8 hours.[1]

-

After the reaction is complete, the solvent is evaporated to yield a crude product.[1]

-

The crude product is purified by column chromatography on silica gel, eluting with a chloroform:acetone (30:1) mixture.[1]

-

Fractions containing the desired product are combined and the solvent is evaporated to yield pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone.[1]

-

-

Yield: 88%[1]

Starting Material: D-Glucose

D-Glucose, an inexpensive and readily available monosaccharide, can be converted to this compound through a multi-step synthesis involving protection, selective deprotection, oxidation, and lactonization.

Caption: Multi-step synthesis of this compound from D-Glucose.

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from α-D-Glucose [1]

-

Materials:

-

α-D-Glucose

-

Acetone

-

Anhydrous catalyst (e.g., H₂SO₄, FeCl₃)

-

-

Procedure:

-

α-D-Glucose is treated with a large excess of acetone in the presence of an acid catalyst.

-

The reaction mixture is stirred at a controlled temperature until the starting material is consumed.

-

The reaction is neutralized and the solvent is evaporated.

-

The product is purified by crystallization or chromatography.

-

-

Yield: 56%[1] (Note: Other methods using ultrasound and ferric chloride as a catalyst have reported yields up to 75.8%[2]).

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose [1]

-

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

40% Acetic acid (CH₃COOH)

-

-

Procedure:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in 40% aqueous acetic acid.[1]

-

The solution is stirred at room temperature, and the reaction progress is monitored by TLC.

-

Upon completion, the acetic acid is removed under reduced pressure.

-

The resulting product is purified to yield 1,2-O-isopropylidene-α-D-glucofuranose.

-

Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate [1]

-

Materials:

-

1,2-O-isopropylidene-α-D-glucofuranose

-

Platinum on carbon (Pt/C) catalyst

-

Oxygen (O₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

1,2-O-isopropylidene-α-D-glucofuranose is suspended in water with a Pt/C catalyst.

-

Pure oxygen is bubbled through the mixture while maintaining the pH with a solution of sodium bicarbonate.

-

After the reaction is complete, the catalyst is filtered off.

-

The filtrate containing the sodium salt of the uronic acid is used directly in the next step.

-

Step 4: Lactonization to this compound [1]

-

Materials:

-

Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate solution

-

Sulfuric acid (H₂SO₄)

-

-

Procedure:

Starting Material: D-Glucuronic Acid

While less commonly cited as a direct starting material for the acetonide in the provided search results, D-Glucuronic acid can, in principle, be used. The synthesis would likely involve the simultaneous formation of the acetonide and the lactone under acidic conditions with acetone.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound from different starting materials.

| Starting Material | Synthetic Route | Number of Steps | Overall Yield (%) | Key Reagents | Reference |

| D-Glucuronolactone | Direct Acetonide Formation | 1 | 88 | Acetone, CuCl₂·2H₂O | [1] |

| α-D-Glucose | Multi-step Synthesis | 4 | Not explicitly stated, but the first step has a 56% yield. | Acetone, H⁺, CH₃COOH, Pt/C, O₂, H₂SO₄ | [1] |

Note: The overall yield for the synthesis starting from D-Glucose is not provided in a single source and would be dependent on the efficiency of each of the four steps.

Conclusion

The selection of the starting material for the synthesis of this compound is a critical decision for researchers and drug development professionals.

-

D-Glucuronolactone offers the most direct and high-yielding route, making it an excellent choice when commercially available and economically viable.

-

D-Glucose , being inexpensive and abundant, provides an alternative pathway. However, this route is a multi-step process that requires careful control of protection and deprotection steps, and the overall yield is likely to be lower than the direct route from D-Glucuronolactone.

This guide provides the necessary technical details to assist in making an informed decision based on factors such as cost, availability of starting materials, and desired scale of synthesis. The provided experimental protocols and workflows serve as a valuable resource for the practical implementation of these synthetic routes.

References

The Pivotal Role of D-Glucurono-6,3-lactone Acetonide in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucurono-6,3-lactone acetonide, a protected derivative of D-glucuronic acid, stands as a cornerstone in the field of carbohydrate chemistry. Its rigid furanose structure, combined with the strategic placement of a selectively removable acetonide protecting group, renders it an exceptionally versatile chiral building block. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in the synthesis of complex carbohydrates, biologically active molecules, and novel therapeutic agents. Detailed experimental protocols for its preparation and key transformations are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data.

Introduction

Carbohydrates and their derivatives are implicated in a vast array of biological processes, from cellular recognition and signaling to immune responses. The synthesis of complex carbohydrates with defined stereochemistry is a formidable challenge, necessitating the use of well-designed chiral synthons. This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, has emerged as a critical intermediate in this endeavor.[1][2] The acetonide group protects the 1- and 2-hydroxyl groups, allowing for selective manipulation of the remaining functional groups. This guide will illuminate the synthesis and multifaceted applications of this important molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20513-98-8 | [1] |

| Molecular Formula | C₉H₁₂O₆ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| Melting Point | 119-121 °C | [1] |

| Boiling Point | 385.994 °C at 760 mmHg | [1] |

| Density | 1.411 g/cm³ | [1] |

| Optical Rotation [α]D | +52.5° ± 2° (c=1, chloroform) | [4] |

| Solubility | Slightly soluble in chloroform and water | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Available | [1] |

| ¹³C NMR | Available | [1] |

| Infrared (IR) | Conforms to Structure | [4] |

| Mass Spectrometry (MS) | Available |

Note: Detailed spectral data can be found in the cited literature. The availability of comprehensive, compiled spectral data is limited.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily starting from either D-glucose or D-glucurono-6,3-lactone.

Synthesis from D-Glucose

A common synthetic pathway commences with the readily available α-D-glucose. This multi-step process involves protection, selective deprotection, oxidation, and finally, lactonization.

Caption: Synthesis of this compound from α-D-glucose.

Synthesis from D-Glucurono-6,3-lactone

A more direct approach involves the direct protection of D-glucurono-6,3-lactone using acetone in the presence of a catalyst.

Caption: Direct synthesis from D-Glucurono-6,3-lactone.

Role in Carbohydrate Chemistry and Drug Development

This compound serves as a valuable intermediate in the synthesis of a wide range of complex molecules.[2]

As a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material for the synthesis of other chiral molecules. Its rigid structure allows for high stereocontrol in subsequent reactions.

Synthesis of Bioactive Molecules

This versatile intermediate is a key component in the development of novel drug candidates.[2] Its structure can be modified to create a diverse library of compounds for screening against various biological targets. It has been utilized in the synthesis of:

-

Optically active and partially protected inositols : These are important signaling molecules and components of cell membranes.[5]

-

Nucleoside analogues : These compounds are often investigated for their antiviral and anticancer properties.

-

Imino sugars : These are known for their glycosidase inhibitory activity.[6]

-

Sugar amino acids : These are incorporated into peptides and other biomolecules to modulate their properties.[6]

Caption: Applications in the synthesis of bioactive molecules.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from the literature.

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose from α-D-Glucose

-

Materials : α-D-glucose, dry acetone, concentrated sulfuric acid, anhydrous copper(II) sulfate.

-

Procedure : To a suspension of α-D-glucose in dry acetone, add concentrated sulfuric acid dropwise with vigorous stirring at room temperature. After several hours, add anhydrous copper(II) sulfate and continue stirring. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and neutralize the filtrate. Evaporate the solvent under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.[1]

-

Yield : Approximately 56%.[1]

Selective Deprotection to 1,2-O-Isopropylidene-α-D-glucofuranose

-

Materials : 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, 40% aqueous acetic acid.

-

Procedure : Dissolve the di-acetonide in 40% acetic acid and heat the mixture on a water bath at 70 °C for approximately one hour. Monitor the hydrolysis of the 5,6-O-isopropylidene group by TLC. After completion, evaporate the solvent under reduced pressure and extract the product with a suitable organic solvent.[1]

Oxidation to the Sodium Salt of 1,2-O-Isopropylidene-α-D-glucofuranuronic Acid

-

Materials : 1,2-O-Isopropylidene-α-D-glucofuranose, 10% Pt on Carbon (Pt/C), sodium carbonate solution, pure oxygen.

-

Procedure : Dissolve the mono-acetonide in water and adjust the pH to 8-9 with a sodium carbonate solution. Add the Pt/C catalyst and bubble pure oxygen through the vigorously stirred solution for 24 hours. Filter off the catalyst to obtain an aqueous solution of the sodium salt.[1]

Lactonization to 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone

-

Materials : Aqueous solution of the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid, sulfuric acid.

-

Procedure : Acidify the aqueous solution of the sodium salt to pH 2 with sulfuric acid. The lactone ring will form under these acidic conditions. Immediately extract the product with ethyl acetate. Dry the organic extracts and evaporate the solvent to yield the final product.[1]

-

Yield : Approximately 10.1% from 1,2-O-isopropylidene-α-D-glucofuranose.[1]

Direct Synthesis of 1,2-O-Isopropylidene-D-glucurono-6,3-lactone from D-Glucurono-6,3-lactone

-

Materials : D-glucurono-6,3-lactone, acetone, copper(II) chloride dihydrate (CuCl₂·2H₂O).

-

Procedure : Reflux a mixture of D-glucurono-6,3-lactone and CuCl₂·2H₂O in acetone for 8 hours. After cooling, evaporate the solvent and purify the residue by column chromatography.[1]

-

Yield : Approximately 88%.[1]

Conclusion

This compound is a testament to the power of protective group chemistry in enabling the synthesis of complex, stereochemically defined molecules. Its ready availability and the selectivity of its reactions have solidified its position as an indispensable tool for researchers in carbohydrate chemistry, medicinal chemistry, and drug discovery. The synthetic routes and applications outlined in this guide underscore its significance and provide a foundation for its continued use in the development of novel chemical entities with potential therapeutic applications. Further research into new synthetic methodologies and applications of this versatile building block is anticipated to yield exciting advancements in the field.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. lookchem.com [lookchem.com]

- 3. This compound G107887 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 4. L17765.09 [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucurono-6,3-lactone Acetonide: A Comprehensive Technical Guide for a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of D-Glucurono-6,3-lactone acetonide, a pivotal chiral building block in modern organic synthesis. Its rigid, polycyclic structure, derived from D-glucuronic acid, offers a scaffold of defined stereochemistry, making it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. This guide provides detailed experimental protocols, quantitative data for key transformations, and visualizations to facilitate its application in research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a white crystalline solid. Its structure combines the rigidity of the bicyclic lactone system with the synthetic versatility offered by the protected hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20513-98-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₆ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| Melting Point | 119-121 °C | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in chloroform (slightly), water (slightly) | [1] |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.01 (d, J=3.7 Hz, 1H), 4.96 (d, J=2.8 Hz, 1H), 4.85 (d, J=4.4 Hz, 1H), 4.83 (d, J=3.7 Hz, 1H), 4.57 (dd, J=8.9, 4.4 Hz, 1H), 3.40 (d, J=8.9 Hz, 1H), 1.53 (s, 3H), 1.36 (s, 3H) | [4] |

| ¹³C NMR | Data not fully available in search results. | |

| Mass Spectrometry (MS) | Specific data not available in search results, but the compound is amenable to MS analysis. | [3] |

| Infrared (IR) | Specific data not available in search results. |

Synthesis of this compound

The most common synthetic route to this compound starts from readily available D-glucose. The general workflow involves the protection of the 1,2- and 5,6-hydroxyl groups, followed by selective deprotection and oxidation, and finally lactonization.

References

An In-depth Technical Guide to D-Glucurono-6,3-lactone acetonide: Discovery and History

For researchers, scientists, and professionals in drug development, D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a pivotal intermediate in carbohydrate chemistry. Its rigid furanose structure, conferred by the acetonide protecting group, makes it a valuable starting material for the stereoselective synthesis of a wide array of biologically significant molecules. This guide delves into the historical context of its discovery, presents detailed experimental protocols for its synthesis, and tabulates its key quantitative data.

Historical Perspective and Discovery

The chemistry of D-glucuronic acid and its derivatives has been a subject of scientific inquiry for over a century, driven by their biological importance. The lactone form, D-Glucurono-6,3-lactone, is a naturally occurring metabolite. The introduction of protecting groups, such as the acetonide (isopropylidene) group, was a significant advancement in the synthetic manipulation of carbohydrates.

While the precise first synthesis of this compound is not definitively pinpointed in a single seminal publication, early work on the protection of D-glucuronic acid derivatives laid the groundwork. A notable early reference to the synthesis of an acetonide of D-glucurono-6,3-lactone can be found in the chemical literature dating back to the mid-20th century. One of the key early publications in this area is from Sheldrick et al. in 1983 , which describes the reaction of D-Glucuronolactone with acetone in the presence of an acid catalyst to form the acetonide.[1] More recent studies, such as the work by Glišin et al. (2023) , have focused on developing high-yield and efficient synthetic methods, indicating the compound's ongoing relevance in modern organic synthesis.[2]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound have been reported across various studies and commercial suppliers. A summary of this quantitative data is presented below for easy comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₂O₆ | [3][4] |

| Molecular Weight | 216.19 g/mol | [3][4] |

| Melting Point | 119-121 °C | [3][5] |

| Optical Rotation [α]D | +52.5° ± 2° (c=1, chloroform) | [6] |

| Appearance | White crystalline powder | [3][5] |

| Solubility | Soluble in DCM, DMSO, EtOH, MeOH | [5] |

Key Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are detailed methodologies for two prominent approaches: a multi-step synthesis starting from α-D-glucose and a direct, high-yield synthesis from D-glucurono-6,3-lactone.

Protocol 1: Synthesis from α-D-Glucose

This protocol follows a multi-step pathway involving the protection of α-D-glucose, selective deprotection, oxidation, and subsequent lactonization.

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

This initial step is a standard procedure in carbohydrate chemistry and is not detailed here.

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is treated with 40% acetic acid (CH₃COOH) to selectively remove the 5,6-O-isopropylidene group.

Step 3: Oxidation to the Sodium Salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid

-

1,2-O-isopropylidene-α-D-glucofuranose is oxidized using a Platinum on carbon (Pt/C) catalyst with the introduction of pure oxygen. This selectively oxidizes the primary alcohol at the C-6 position to a carboxylic acid, which is isolated as its sodium salt.

Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone

-

The sodium salt of the uronic acid is acidified with a solution of sulfuric acid (H₂SO₄) to a pH of 2.

-

The acidified solution is immediately extracted three times with ethyl acetate.

-

The combined organic extracts are evaporated to dryness under vacuum to yield the final product.

-

Yield: 10.1%[2]

Protocol 2: Direct Synthesis from D-Glucurono-6,3-lactone

This more recent and efficient protocol provides the target compound in a single step with a high yield.[2]

Reagents and Equipment:

-

D-glucurono-6,3-lactone

-

Acetone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Round bottom flask with reflux condenser

-

Silica gel for column chromatography

-

Solvents for chromatography: chloroform and acetone

Procedure:

-

In a round bottom flask, dissolve D-glucurono-6,3-lactone in acetone.

-

Add Copper(II) chloride dihydrate (CuCl₂·2H₂O) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system.

-

Evaporate the solvent from the collected fractions to obtain pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone.

-

Yield: 88%[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathways and logical relationships in the preparation and further derivatization of this compound.

Caption: Synthetic pathways to this compound.

Caption: Derivatization of this compound.

References

- 1. (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. 1,2-O-Isopropylidene-alpha-D-glucurono-6,3-lactone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]

- 5. synthose.com [synthose.com]

- 6. L17765.09 [thermofisher.com]

A Comprehensive Technical Guide to the Physical Properties of D-Glucurono-6,3-lactone acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone acetonide, also known by its systematic name 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile carbohydrate derivative of D-glucuronic acid. Its rigid bicyclic structure, conferred by the presence of both a lactone and an acetonide group, makes it a valuable chiral building block in organic synthesis. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and a visual representation of its synthesis workflow. This information is critical for its effective utilization in research, particularly in the development of novel therapeutics and complex molecular architectures.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 20513-98-8 |

| Molecular Formula | C₉H₁₂O₆ |

| Molecular Weight | 216.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 119-121 °C |

| Boiling Point | 385.994 °C at 760 mmHg |

| Density | 1.411 g/cm³ |

| Solubility | Slightly soluble in chloroform and water. Soluble in polar organic solvents like methanol. |

| Optical Rotation | [α]²⁰/D +52.5° (c=1, chloroform) [α]²⁰/D +63.5 to +70.5° (c=1, water) |

| Purity (by GC) | >98.0% |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range, typically within 1-2°C, is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20°C per minute for a preliminary approximate melting point.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Optical Rotation Measurement

Optical rotation is a measure of the chiral nature of the molecule. The value is dependent on the solvent, concentration, temperature, and the wavelength of light used.

Apparatus:

-

Polarimeter

-

Sodium lamp (for D-line at 589.3 nm)

-

Polarimeter cell (typically 1 dm)

-

Volumetric flask and analytical balance

Procedure:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., chloroform or water) in a volumetric flask. The concentration (c) is expressed in g/mL.

-

The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

The observed rotation (α) of the sample solution is measured at a constant temperature (typically 20°C).

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Determination

A qualitative assessment of solubility in various solvents is essential for selecting appropriate reaction and purification conditions.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of test tubes.

-

To each test tube, 1 mL of a different solvent (e.g., water, chloroform, methanol, ethanol, ethyl acetate, hexane) is added.

-

The tubes are agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

The samples are allowed to stand, and the solubility is observed and recorded as soluble, slightly soluble, or insoluble based on the presence of undissolved solid.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of volatile and thermally stable compounds like this compound.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a non-polar or medium-polarity column)

-

Autosampler or manual syringe

-

Data acquisition and processing software

Procedure:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., chloroform or ethyl acetate).

-

The GC instrument parameters are set, including injector temperature, oven temperature program (isothermal or ramped), detector temperature, carrier gas flow rate, and split ratio.

-

A small volume (typically 1 µL) of the sample solution is injected into the GC.

-

The sample is vaporized in the injector and carried through the column by the inert carrier gas (e.g., helium or nitrogen).

-

Components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

The separated components are detected by the FID as they elute from the column, generating a chromatogram.

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound starting from D-Glucurono-6,3-lactone.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a key intermediate in synthetic organic chemistry. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate determination of these properties in a laboratory setting. The visualized synthesis workflow further clarifies its preparation. A thorough understanding of these characteristics is paramount for the successful application of this compound in the synthesis of complex molecules and the development of new chemical entities.

Navigating the Solubility Landscape of D-Glucurono-6,3-lactone Acetonide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of D-Glucurono-6,3-lactone acetonide, a versatile intermediate in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the known qualitative solubility of the compound and presents a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. The absence of extensive published quantitative data necessitates a robust and standardized methodology to enable researchers to generate reliable and comparable results.

Introduction to this compound

This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a protected derivative of D-glucuronic acid. The presence of the acetonide protecting group enhances its solubility in organic solvents compared to the parent compound, making it a valuable building block in the synthesis of complex carbohydrates, nucleoside analogues, and other biologically active molecules. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20513-98-8 |

| Molecular Formula | C₉H₁₂O₆ |

| Molecular Weight | 216.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 119-121 °C |

| Boiling Point | 385.994 °C at 760 mmHg |

Qualitative Solubility Profile

Based on available literature and supplier information, a qualitative solubility profile of this compound has been compiled. The compound exhibits good solubility in several common organic solvents, while its solubility in water and less polar solvents is limited.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol (EtOH) | Soluble |

| Methanol (MeOH) | Soluble |

| Chloroform | Slightly Soluble[1] |

| Water | Slightly Soluble[1] |

Quantitative Solubility Determination: An Exemplary Experimental Protocol

The following detailed protocol describes the widely accepted shake-flask method for the accurate determination of the equilibrium solubility of this compound in organic solvents. This method, coupled with a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), provides a reliable means to obtain quantitative solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or RI)

-

HPLC column suitable for the analysis of carbohydrate derivatives

Experimental Workflow

The experimental workflow for solubility determination is illustrated in the following diagram.

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer within a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should persist throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solutions by HPLC. A suitable method for the analysis of glucuronolactone derivatives should be employed.[2][3][4]

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their corresponding concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The resulting value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and concise table for easy comparison.

Table 3: Quantitative Solubility of this compound in Organic Solvents (Exemplary)

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Chloroform | 25 | Data to be determined |

| Dimethyl Sulfoxide | 25 | Data to be determined |

| Other Solvents | Specify | Data to be determined |

Signaling Pathways and Logical Relationships

The process of selecting an appropriate solvent for a specific application in drug development often follows a logical progression based on the desired properties of the final formulation or reaction medium. The following diagram illustrates a simplified decision-making pathway.

Caption: A logical workflow for solvent selection in drug development.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While qualitative data indicates its solubility in several key organic solvents, there is a clear need for comprehensive quantitative data. The detailed experimental protocol provided herein offers a standardized approach for researchers to generate this critical information, thereby facilitating the effective use of this important synthetic intermediate in drug discovery and development. The adoption of a consistent methodology will ensure that solubility data generated across different laboratories is both reliable and comparable.

References

Methodological & Application

Application Note & Protocol: Synthesis of D-Glucurono-6,3-lactone Acetonide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Glucurono-6,3-lactone and its derivatives are valuable building blocks in carbohydrate chemistry and drug discovery. The protection of the 1,2-diol of D-glucurono-6,3-lactone as an acetonide is a key transformation, yielding 1,2-O-isopropylidene-D-glucurono-6,3-lactone. This protected form serves as a versatile intermediate for the synthesis of various biologically active molecules, including nucleoside analogues and uronic acid-based mimetics. This document provides a detailed experimental protocol for a high-yield synthesis of D-glucurono-6,3-lactone acetonide.

Experimental Overview:

The synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone is achieved through the reaction of D-glucurono-6,3-lactone with acetone in the presence of a Lewis acid catalyst. A notable high-yield method utilizes anhydrous copper(II) chloride as the catalyst.[1] The overall reaction is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the method described by Glišin et al.[1]

Materials:

-

D-glucurono-6,3-lactone

-

Acetone, anhydrous

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Chloroform

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add D-glucurono-6,3-lactone and acetone.

-

Add copper(II) chloride dihydrate to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a chloroform:acetone (30:1) solvent system as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone as a solid.

Data Presentation:

The following table summarizes the quantitative data from a representative synthesis.[1]

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| D-glucurono-6,3-lactone | 176.12 | 0.9 | 5.11 | - |

| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 216.19 | 0.9504 | 4.40 | 88 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols: Utilizing D-Glucurono-6,3-lactone Acetonide in Glycoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone and its derivatives are pivotal building blocks in carbohydrate chemistry, serving as precursors for a wide array of biologically significant molecules, including glucuronide metabolites of drugs and complex oligosaccharides. The inherent structural features of D-glucurono-6,3-lactone, particularly its furanose form constrained by the lactone ring, offer unique stereochemical control in glycosylation reactions. Protecting the 1,2-hydroxyl groups as an acetonide yields 1,2-O-isopropylidene-D-glucurono-6,3-lactone, a stable and versatile intermediate for glycoside synthesis. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate and its subsequent use in the synthesis of glucuronide glycosides.

Core Applications

-

Synthesis of Drug Metabolites: Glucuronidation is a major pathway in drug metabolism. The protocols herein facilitate the synthesis of glucuronide standards for metabolic studies.

-

Oligosaccharide Synthesis: The protected lactone is a valuable chiron for the elaboration of complex carbohydrate structures found in glycoconjugates and natural products.

-

Nucleoside Analogs: The furanose scaffold can be utilized in the synthesis of modified nucleosides with potential therapeutic applications.

Synthetic Strategy Overview

The overall synthetic pathway involves three main stages:

-

Protection: Synthesis of the key intermediate, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, from commercially available D-glucurono-6,3-lactone.

-

Glycosylation: Coupling of the protected lactone with an alcohol acceptor, typically promoted by a Lewis acid, to form the glycosidic bond.

-

Deprotection: Removal of the acetonide protecting group and hydrolysis of the lactone to yield the final glucuronic acid glycoside.

Experimental Protocols

Protocol 1: Synthesis of 1,2-O-Isopropylidene-D-glucurono-6,3-lactone (Acetonide Intermediate)

This protocol describes the efficient, high-yield synthesis of the key acetonide-protected intermediate from D-glucurono-6,3-lactone.[1]

Materials:

-

D-Glucurono-6,3-lactone

-

Acetone (anhydrous)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ethyl acetate

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

Suspend D-glucurono-6,3-lactone (e.g., 1.0 g) and CuCl₂·2H₂O (e.g., 1.5 g) in anhydrous acetone (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a chloroform:acetone (e.g., 30:1 v/v) eluent system.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone as a solid.

Protocol 2: Representative Lewis Acid-Catalyzed O-Glycosylation

This protocol provides a representative method for the glycosylation of an alcohol acceptor with the acetonide intermediate, based on established procedures for similar lactone donors.[1] Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used Lewis acid for such transformations.

Materials:

-

1,2-O-Isopropylidene-D-glucurono-6,3-lactone

-

Alcohol acceptor (e.g., Methanol, Dodecanol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,2-O-isopropylidene-D-glucurono-6,3-lactone (1.0 eq.) and the alcohol acceptor (1.2-1.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BF₃·OEt₂ (0.2-1.0 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding triethylamine, followed by saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected alkyl glucofuranosidurono-6,3-lactone.

Protocol 3: Deprotection of the Glycoside

This final stage involves the removal of the acetonide group and hydrolysis of the lactone ring to yield the target glucuronic acid glycoside.

Materials:

-

Protected alkyl glucofuranosidurono-6,3-lactone (from Protocol 2)

-

Aqueous Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

-

Methanol or Tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

-

Amberlite IR-120 (H⁺ form) resin or similar acidic resin

-

Lyophilizer or rotary evaporator

Procedure:

-

Acetonide Removal: Dissolve the protected glycoside in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 80% aqueous TFA or 1M HCl). Stir at room temperature until TLC indicates complete removal of the acetonide group.

-

Neutralize the reaction carefully with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate, and purify if necessary to obtain the deprotected lactone glycoside.

-

Lactone Hydrolysis: Dissolve the deprotected lactone glycoside in a suitable solvent (e.g., water/methanol).

-

Add an aqueous base (e.g., 0.1 M NaOH) and stir at room temperature until the lactone is fully hydrolyzed (monitor by TLC or LC-MS).

-

Neutralize the solution to pH 7 with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter off the resin and concentrate the filtrate under reduced pressure or lyophilize to obtain the final alkyl D-glucuronide glycoside.

Data Presentation

The following tables summarize typical yields for the key synthetic steps.

Table 1: Synthesis and Protection of D-Glucurono-6,3-lactone Intermediate

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Acetonide Formation | D-Glucurono-6,3-lactone | Acetone | CuCl₂·2H₂O | Acetone | 88 | [1] |

| 5-O-Acetylation | Acetonide Intermediate | Acetic Anhydride | Pyridine | Pyridine | Quantitative | [1] |

| 5-O-Benzoylation | Acetonide Intermediate | Benzoyl Chloride | Pyridine | Pyridine | High | [1] |

Table 2: Representative Glycosylation and Deprotection Yields

| Step | Donor | Acceptor | Promoter/Conditions | Product Type | Representative Yield (%) | Reference (Analogous) |

| Glycosylation | Acetonide Intermediate | Primary Alcohol | BF₃·OEt₂, DCM | Protected Glycoside Lactone | 60-80 | [1] |

| Deprotection | Protected Glycoside Lactone | - | 1. Aqueous Acid2. Aqueous Base | Final Glucuronide Glycoside | 70-90 | General Knowledge |

*Yields for glycosylation and deprotection are representative and may vary depending on the specific substrate and reaction conditions. These are based on similar transformations reported in the literature.

References

Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide as a Precursor for Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone acetonide is a versatile and readily available chiral starting material derived from D-glucuronic acid. Its rigid, bicyclic structure and selectively protected hydroxyl groups make it an excellent precursor for the stereocontrolled synthesis of a variety of complex molecules, including biologically active nucleoside analogs. This document provides detailed application notes and generalized protocols for the synthesis of nucleoside analogs from this compound, targeting researchers in medicinal chemistry and drug development.

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The modification of the sugar moiety can significantly impact the pharmacological properties of these drugs, including their selectivity, metabolic stability, and mechanism of action. The use of this compound allows for the introduction of structural diversity at the sugar portion of the nucleoside, offering a pathway to novel therapeutic agents.

Synthetic Strategy Overview

The general synthetic pathway to nucleoside analogs from this compound involves a few key transformations. The lactone functionality must first be modified to introduce a suitable leaving group at the anomeric carbon (C1). This is typically achieved by a sequence of reduction or functional group manipulations, followed by acylation to generate a glycosyl donor. The crucial step is the N-glycosylation reaction, where the activated sugar moiety is coupled with a silylated nucleobase. Subsequent deprotection steps yield the final nucleoside analog.

For the synthesis of purine nucleosides, derivatives of D-glucurono-6,3-lactone are often converted into acetylated furanosyl or pyranosyl uronamide-based glycosyl donors before being coupled with silylated purine bases.[1] Similarly, pyrimidine nucleosides can be synthesized from D-glucuronic acid derivatives.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of nucleoside analogs from sugar lactones. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Preparation of a Glycosyl Donor from this compound

This protocol describes the conversion of this compound to a suitable glycosyl donor, such as a 1-O-acetylated derivative, which is a common precursor for N-glycosylation reactions.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Acetic anhydride (Ac₂O)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reduction of the Lactone:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of acetic acid or saturated aqueous ammonium chloride solution until the effervescence ceases.

-

Remove the solvent under reduced pressure. The resulting crude diol can be co-evaporated with methanol several times to remove borate salts and used in the next step without further purification.

-

-

Peracetylation:

-

Dissolve the crude diol from the previous step in a mixture of anhydrous pyridine (5-10 volumes) and acetic anhydride (3-5 volumes) in a round-bottom flask.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis shows the completion of the reaction.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the peracetylated sugar derivative.

-

Protocol 2: N-Glycosylation (Vorbrüggen Conditions) for the Synthesis of Pyrimidine and Purine Nucleoside Analogs

This protocol outlines the coupling of the prepared glycosyl donor with a silylated nucleobase.

Materials:

-

Peracetylated sugar donor (from Protocol 1)

-

Pyrimidine (e.g., Uracil, Thymine) or Purine (e.g., Adenine, Guanine derivative) base

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate ((NH₄)₂SO₄) or chlorotrimethylsilane (TMSCl) (catalytic amount)

-

Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Silylation of the Nucleobase:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the nucleobase (1.2-1.5 eq) in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or a few drops of TMSCl.

-

Heat the mixture to reflux (typically 120-140 °C) until the solution becomes clear, indicating the formation of the silylated nucleobase. This can take several hours.

-

Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as a syrup or solid.

-

-

Glycosylation Reaction:

-

Dissolve the peracetylated sugar donor (1.0 eq) and the silylated nucleobase in an anhydrous solvent (e.g., acetonitrile) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the Lewis acid catalyst, such as TMSOTf (1.2-2.0 eq), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the formation of the desired product. The reaction can also be heated to reflux if necessary.

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the protected nucleoside analog.

-

Protocol 3: Deprotection of the Nucleoside Analog

This protocol describes the removal of the acetyl and acetonide protecting groups to yield the final nucleoside analog.

Materials:

-

Protected nucleoside analog (from Protocol 2)

-

Methanolic ammonia (saturated at 0 °C) or sodium methoxide in methanol

-

Trifluoroacetic acid (TFA) or formic acid

-

Water

-

Dowex 50 (H⁺ form) or Amberlite IR-120 (H⁺ form) resin

Procedure:

-

Deacetylation (Zemplén Conditions):

-

Dissolve the protected nucleoside analog in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) and stir at room temperature. Monitor the reaction by TLC.

-

Once the deacetylation is complete, neutralize the reaction with Dowex 50 (H⁺ form) resin, filter, and concentrate the filtrate under reduced pressure.

-

-

Removal of the Acetonide Group:

-

Dissolve the deacetylated product in a mixture of trifluoroacetic acid and water (e.g., 80-90% aqueous TFA) or aqueous formic acid.

-

Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Remove the acid under reduced pressure (co-evaporating with water or toluene may be necessary).

-

Purify the final nucleoside analog by a suitable method, such as recrystallization or column chromatography (e.g., on silica gel or reverse-phase C18 silica).

-

Data Presentation

Quantitative data for the synthesis of nucleoside analogs from D-Glucurono-6,3-lactone derivatives is often reported in terms of reaction yields for each step. The following tables provide a template for organizing such data. (Note: The values provided are illustrative and should be replaced with experimental results).

Table 1: Reaction Conditions and Yields for the Preparation of Glycosyl Donor

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | NaBH₄ | MeOH | 0 to RT | 3 | 1,2-O-Isopropylidene-α-D-glucofuranose | (crude) |

| 2 | 1,2-O-Isopropylidene-α-D-glucofuranose | Ac₂O, Pyridine | Pyridine | RT | 18 | 1,2,3,5-Tetra-O-acetyl-α,β-D-glucofuranose | 85 |

Table 2: N-Glycosylation Reaction Yields

| Glycosyl Donor | Nucleobase | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Product (Protected Nucleoside) | Yield (%) |

| 1,2,3,5-Tetra-O-acetyl-D-glucofuranose | Silylated Uracil | TMSOTf | Acetonitrile | RT | 24 | Protected Uracil Nucleoside | 75 |

| 1,2,3,5-Tetra-O-acetyl-D-glucofuranose | Silylated 6-Chloropurine | SnCl₄ | DCE | 60 | 12 | Protected 6-Chloropurine Nucleoside | 68 |

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route from this compound to a nucleoside analog.

Caption: General synthetic pathway to nucleoside analogs.

Experimental Workflow

This diagram outlines the typical workflow for the N-glycosylation step.

Caption: Workflow for the N-glycosylation reaction.

References

Application Notes and Protocols: Derivatizing D-Glucurono-6,3-lactone Acetonide